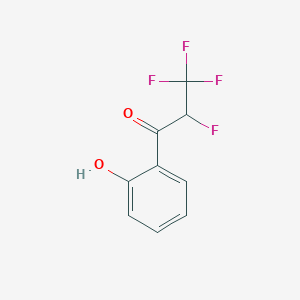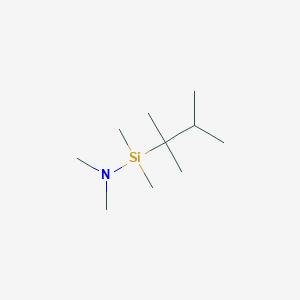
N-(Thexyldimethylsilyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Thexyldimethylsilyl)dimethylamine, also known as N,N-Dimethylthexyldimethylsilylamine, is a chemical compound with the molecular formula C10H25NSi and a molecular weight of 187.40 g/mol . This compound is primarily used as a silanizing agent for glass, particularly in applications involving micro-electrodes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thexyldimethylsilyl)dimethylamine typically involves the reaction of dimethylamine with a thexyldimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(CH3)2NH+(CH3)2SiCl(C6H13)→(CH3)2Si(C6H13)(CH3)2N+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a solvent such as toluene to facilitate the mixing of reactants and to control the reaction temperature .
Análisis De Reacciones Químicas
Types of Reactions
N-(Thexyldimethylsilyl)dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various siloxane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical reagents include halogenated compounds and strong bases.
Major Products
The major products formed from these reactions include siloxane derivatives and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(Thexyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a silanizing agent for glass surfaces, particularly in the preparation of micro-electrodes.
Biology: Employed in the modification of glass slides for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Thexyldimethylsilyl)dimethylamine primarily involves its ability to form strong bonds with glass surfaces. The compound reacts with hydroxyl groups on the glass surface, forming a stable siloxane bond. This modification enhances the hydrophobicity and chemical resistance of the glass surface, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but with a trimethylsilyl group instead of a thexyldimethylsilyl group.
N,N-Dimethylthexylsilylamine: Another variant with slight structural differences.
Uniqueness
N-(Thexyldimethylsilyl)dimethylamine is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong siloxane bonds makes it particularly useful in applications requiring durable surface modifications .
Propiedades
Número CAS |
81484-86-8 |
|---|---|
Fórmula molecular |
C10H25NSi |
Peso molecular |
187.40 g/mol |
Nombre IUPAC |
N-[2,3-dimethylbutan-2-yl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H25NSi/c1-9(2)10(3,4)12(7,8)11(5)6/h9H,1-8H3 |
Clave InChI |
MAEITZRAZRCOLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
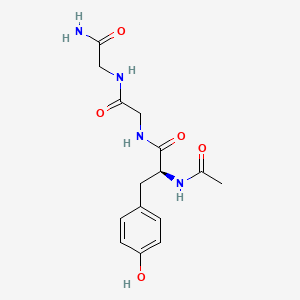
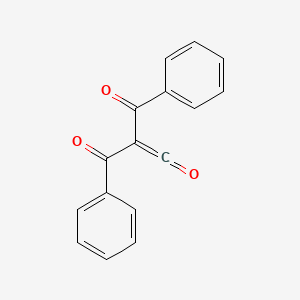
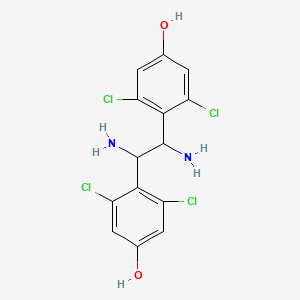
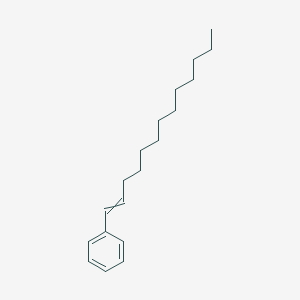
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
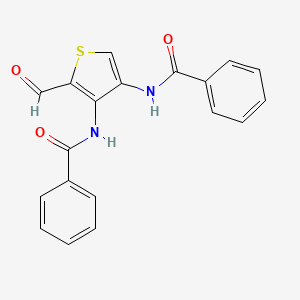
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
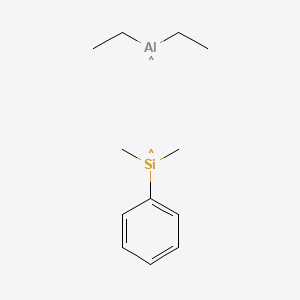
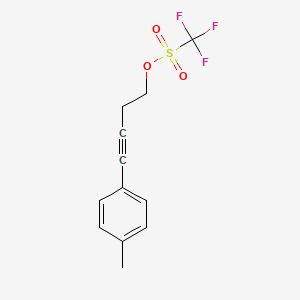
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
